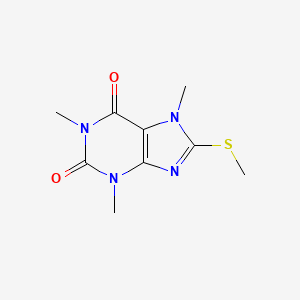
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylcyclohexylidene)cyclopropanecarbohydrazide, also known as CPPC, is an organic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. CPPC is a cyclopropane derivative that has been synthesized and studied for its various pharmacological effects.
科学的研究の応用
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been studied for its various pharmacological effects, including its potential as an anticonvulsant, antitumor, and anti-inflammatory agent. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been shown to exhibit anticonvulsant activity in animal models, suggesting its potential in the treatment of epilepsy. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has also been found to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy. Additionally, N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has demonstrated anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases.
作用機序
The exact mechanism of action of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has also been found to bind to the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal activity and has been implicated in the pathophysiology of epilepsy.
Biochemical and Physiological Effects:
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects in animal models. It has been found to reduce the levels of inflammatory mediators in the body, suggesting its potential as an anti-inflammatory agent. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has also been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant activity. Additionally, N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, indicating its potential as an anti-tumor agent.
実験室実験の利点と制限
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has several advantages for lab experiments, including its high yield and purity, which make it suitable for further research. N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide is also relatively stable and easy to handle, making it a convenient compound to work with. However, there are some limitations to using N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not yet known.
将来の方向性
There are several future directions for research on N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide. One area of interest is its potential as an anticonvulsant agent, particularly in the treatment of refractory epilepsy. Further studies are needed to determine the optimal dosage and administration route of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide for this indication. Another area of interest is its potential as an anti-tumor agent, particularly in the treatment of breast cancer. Studies are needed to determine the efficacy of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide and its potential as an anti-inflammatory agent.
合成法
N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide can be synthesized by reacting 3-methylcyclohexanone with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with cyclopropanecarboxylic acid chloride to obtain N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide. The synthesis of N'-(3-methylcyclohexylidene)cyclopropanecarbohydrazide has been optimized to achieve high yields and purity, making it suitable for further research.
特性
IUPAC Name |
N-[(Z)-(3-methylcyclohexylidene)amino]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-3-2-4-10(7-8)12-13-11(14)9-5-6-9/h8-9H,2-7H2,1H3,(H,13,14)/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSDETQFZQELRN-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2CC2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2CC2)/C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-methylbutanamide](/img/structure/B5870443.png)




![methyl 3-[(3-methyl-2-quinoxalinyl)amino]benzoate](/img/structure/B5870492.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5870504.png)
![N-(2-{[2-(phenylthio)acetyl]amino}phenyl)butanamide](/img/structure/B5870511.png)
![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5870530.png)
![1-ethyl-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5870535.png)